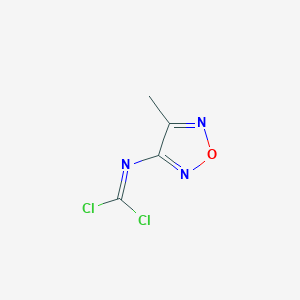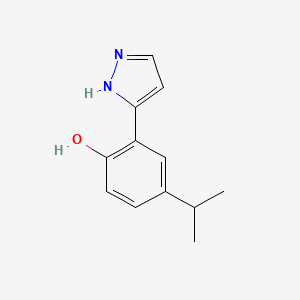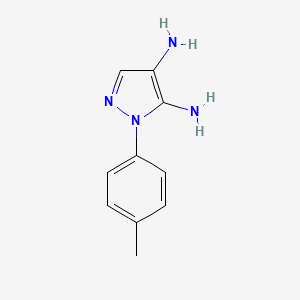![molecular formula C8H4N6O3 B12571446 7-[(1,3-Oxazol-2-yl)methylidene]-7H-pyrazolo[1,5-d]tetrazole-6-carboxylic acid CAS No. 193340-86-2](/img/structure/B12571446.png)
7-[(1,3-Oxazol-2-yl)methylidene]-7H-pyrazolo[1,5-d]tetrazole-6-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-[(1,3-Oxazol-2-yl)methylidene]-7H-pyrazolo[1,5-d]tetrazole-6-carboxylic acid is a complex heterocyclic compound that combines the structural features of oxazole, pyrazole, and tetrazole rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 7-[(1,3-Oxazol-2-yl)methylidene]-7H-pyrazolo[1,5-d]tetrazole-6-carboxylic acid typically involves multi-step reactions. One common approach is the [2+3]-cycloaddition reaction between a nitrile and an azide to form the tetrazole ring . This reaction often requires the in situ generation of hydrazoic acid, which is highly toxic and explosive, through the activation of the azide by metals, strong Lewis acids, or amine salts .
Industrial Production Methods: Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. The use of continuous flow reactors and advanced purification techniques may be employed to ensure the safety and efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 7-[(1,3-Oxazol-2-yl)methylidene]-7H-pyrazolo[1,5-d]tetrazole-6-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The tetrazole ring is known for its resistance to oxidation, even with strong oxidizing agents.
Reduction: Reduction reactions may target the oxazole or pyrazole rings, leading to the formation of dihydro derivatives.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like halogens, alkyl halides, or acyl chlorides under acidic or basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce alkyl, aryl, or acyl groups.
Aplicaciones Científicas De Investigación
7-[(1,3-Oxazol-2-yl)methylidene]-7H-pyrazolo[1,5-d]tetrazole-6-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Industry: Utilized in the development of new materials with specific electronic or photonic properties.
Mecanismo De Acción
The mechanism of action of 7-[(1,3-Oxazol-2-yl)methylidene]-7H-pyrazolo[1,5-d]tetrazole-6-carboxylic acid is not fully understood. it is believed to interact with various molecular targets and pathways due to its heterocyclic structure. The compound may bind to specific enzymes or receptors, modulating their activity and leading to the observed biological effects .
Comparación Con Compuestos Similares
Tetrazole Derivatives: Compounds like 5-(3,5-dinitro-1H-pyrazol-4-yl)-1H-tetrazole share the tetrazole ring and exhibit similar stability and reactivity.
Oxazole Derivatives: Compounds such as 1,3-oxazole derivatives are known for their biological activities and are used in medicinal chemistry.
Uniqueness: 7-[(1,3-Oxazol-2-yl)methylidene]-7H-pyrazolo[1,5-d]tetrazole-6-carboxylic acid is unique due to the combination of oxazole, pyrazole, and tetrazole rings in a single molecule. This structural complexity provides a wide range of potential chemical reactivities and biological activities, making it a valuable compound for research and development.
Propiedades
Número CAS |
193340-86-2 |
|---|---|
Fórmula molecular |
C8H4N6O3 |
Peso molecular |
232.16 g/mol |
Nombre IUPAC |
7-(1,3-oxazol-2-ylmethylidene)pyrazolo[5,1-e]tetrazole-6-carboxylic acid |
InChI |
InChI=1S/C8H4N6O3/c15-8(16)6-4(3-5-9-1-2-17-5)7-10-12-13-14(7)11-6/h1-3H,(H,15,16) |
Clave InChI |
MPYTVJMGGLRGPN-UHFFFAOYSA-N |
SMILES canónico |
C1=COC(=N1)C=C2C(=NN3C2=NN=N3)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![S-{[4-(2-Chloroacetamido)phenyl]methyl} ethanethioate](/img/structure/B12571368.png)



![Benzene, [3-(2-iodoethoxy)-1-propynyl]-](/img/structure/B12571388.png)
![N-{2-[(R)-Benzenesulfinyl]-1-phenylethylidene}hydroxylamine](/img/structure/B12571407.png)
![(2S)-2-[2-[[(1S)-1,2-dicarboxyethyl]-dodecanoylamino]ethyl-dodecanoylamino]butanedioic acid](/img/structure/B12571415.png)

![Sodium 4-{2-[2-(2-chloro-3-{2-[1-(4-sulfonatobutyl)quinolin-1-ium-2-yl]ethenyl}cyclopent-2-en-1-ylidene)ethylidene]quinolin-1(2H)-yl}butane-1-sulfonate](/img/structure/B12571427.png)



![Benzoic acid, 2-[[1-(4-methylphenyl)-2-nitroethyl]thio]-](/img/structure/B12571449.png)

